molecular formula C20H24N2O8 B12778995 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester CAS No. 71520-01-9

2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester

Cat. No.: B12778995
CAS No.: 71520-01-9
M. Wt: 420.4 g/mol
InChI Key: MHCXRJHMCKOMFE-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with phenylenebis(iminocarbonyloxy-2,1-ethanediyl). The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is utilized in various fields:

    Chemistry: Used as a monomer in polymerization reactions to create high-performance polymers.

    Biology: Employed in the synthesis of biocompatible materials for medical applications.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester
  • 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exhibits unique properties such as higher thermal stability and enhanced reactivity. These characteristics make it particularly valuable in applications requiring robust performance under extreme conditions.

Properties

CAS No.

71520-01-9

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

IUPAC Name

2-[[2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H24N2O8/c1-13(2)17(23)27-9-11-29-19(25)21-15-7-5-6-8-16(15)22-20(26)30-12-10-28-18(24)14(3)4/h5-8H,1,3,9-12H2,2,4H3,(H,21,25)(H,22,26)

InChI Key

MHCXRJHMCKOMFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1NC(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

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